molecular formula C13H23NO3 B13569436 Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13569436
M. Wt: 241.33 g/mol
InChI Key: QAANQHXWVIMPRQ-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which consists of a nonane ring fused to an azaspiro ring system. The tert-butyl group and hydroxy functional group add to its chemical versatility, making it a valuable building block in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a precursor containing a nonane ring and an azaspiro ring can be cyclized using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) to cleave the intermediate diol and form the hydroxy group.

    Protection of the Carboxyl Group: The carboxyl group can be protected using tert-butyl chloroformate (Boc2O) in the presence of a base like triethylamine (TEA) to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to convert the carboxylate group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) can be used for azide substitution.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, OsO4, NaIO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaN3, halogenating agents

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Azides, halides

Scientific Research Applications

Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with spirocyclic structures.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance binding affinity and selectivity. The compound may act as an enzyme inhibitor or receptor modulator, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Uniqueness

Tert-butyl 8-hydroxy-6-azaspiro[35]nonane-6-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-10(15)7-13(9-14)5-4-6-13/h10,15H,4-9H2,1-3H3

InChI Key

QAANQHXWVIMPRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CCC2)O

Origin of Product

United States

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